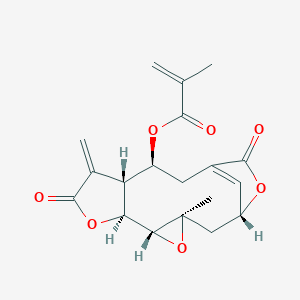
Elephantopin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elephantopin is a gamma-lactone.
Scientific Research Applications
Anticancer Properties
Elephantopin and its analogs, particularly deoxythis compound, have demonstrated significant anticancer activity against various cancer cell lines. Research indicates that these compounds exhibit cytotoxic effects through multiple mechanisms.
In Vitro Studies
- Cytotoxicity : Deoxythis compound has shown strong cytotoxic effects on several cancer cell lines, including:
- Mechanisms of Action :
In Vivo Studies
In vivo experiments have further validated the anticancer potential of deoxythis compound:
- Tumor Growth Inhibition : Studies on murine models have shown that deoxythis compound significantly reduces tumor growth rates in breast adenocarcinoma models (MCF-7 and TS/A) and enhances survival times .
- Metastasis Suppression : Research indicates that deoxythis compound is more effective than paclitaxel in suppressing lung metastasis from mammary tumors .
Traditional Uses and Ethnopharmacology
Beyond its anticancer properties, Elephantopus scaber has been traditionally used for various ailments:
- Treatment of fever, diuresis stimulation, and bladder stone elimination.
- Anti-inflammatory and analgesic properties have also been documented .
Future Directions and Research Opportunities
Given the promising results from existing studies, further research is warranted to explore:
- Clinical Trials : To assess the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : To elucidate the detailed pathways involved in its anticancer effects.
- Formulation Development : Investigating potential formulations for enhanced bioavailability and therapeutic efficacy.
Properties
CAS No. |
13017-11-3 |
|---|---|
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12-,13+,14-,15+,19+/m0/s1 |
InChI Key |
WIQOUTANBFOBPB-KIVXNUBRSA-N |
SMILES |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O |
Canonical SMILES |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
Synonyms |
elephantopin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















